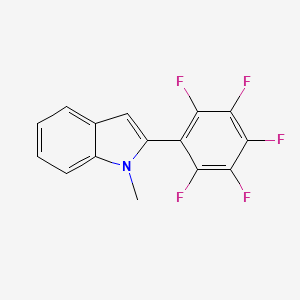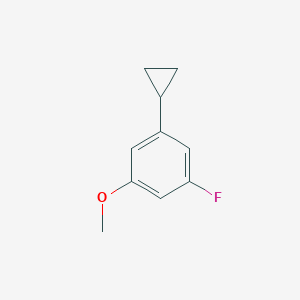
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropyl group and two trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene typically involves the introduction of cyclopropyl and trifluoromethyl groups onto a benzene ring. One common method is the palladium-catalyzed cross-coupling reaction of cyclopropylmagnesium bromide with 1,4-dibromo-2,5-bis(trifluoromethyl)benzene. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a palladium catalyst, such as palladium(II) acetate, along with a suitable ligand, like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group provides additional steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the cyclopropyl group, resulting in different chemical and physical properties.
1,3-Bis(trifluoromethyl)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
α,α,α-Trifluorotoluene: Contains a single trifluoromethyl group, making it less sterically hindered and more reactive in certain reactions.
Uniqueness
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it valuable in the synthesis of novel materials and bioactive compounds, offering advantages in terms of stability, reactivity, and selectivity.
Propiedades
Fórmula molecular |
C11H8F6 |
|---|---|
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
2-cyclopropyl-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H8F6/c12-10(13,14)7-3-4-9(11(15,16)17)8(5-7)6-1-2-6/h3-6H,1-2H2 |
Clave InChI |
OZRYMBDDMYIUJD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)


![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)







